
N-Acetyl-Fluvoxamin-Säure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl Fluvoxamine Acid is a biochemical compound with the molecular formula C16H19F3N2O4 and a molecular weight of 360.33 . It is primarily used in proteomics research and is known for its role as a metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various anxiety disorders .
Wissenschaftliche Forschungsanwendungen
Psychiatric Disorders
N-Acetyl Fluvoxamine Acid retains the pharmacological properties of fluvoxamine while potentially offering enhanced bioavailability or reduced side effects. Its applications in psychiatry include:
- Treatment of OCD : Fluvoxamine is one of the first SSRIs approved for OCD treatment and has shown significant improvement rates in clinical trials .
- Management of SAD : Studies indicate that fluvoxamine effectively reduces anxiety symptoms associated with social interactions .
- Pediatric Use : It has been approved for use in children and adolescents with anxiety disorders, demonstrating safety and efficacy in younger populations .
COVID-19 Treatment
Recent studies have investigated the use of fluvoxamine as a potential treatment for COVID-19. Research indicates that it may reduce the severity of symptoms and lower the risk of hospitalization among patients with mild to moderate disease. Specific findings include:
- A study showed that patients treated with fluvoxamine had a significantly lower rate of emergency department visits compared to those receiving a placebo .
- Observational studies suggested that fluvoxamine treatment was associated with reduced mortality rates among hospitalized COVID-19 patients .
Inflammation and Oxidative Stress
Research has highlighted fluvoxamine's potential role in mitigating oxidative stress and inflammation, which are implicated in various psychiatric disorders. Studies have demonstrated that fluvoxamine can help restore the oxidant-antioxidant balance and reduce inflammatory cytokines, suggesting its utility beyond traditional psychiatric applications .
Case Studies and Clinical Trials
Study | Population | Intervention | Outcome |
---|---|---|---|
Reis et al. (2022) | High-risk COVID-19 patients | Fluvoxamine (100 mg twice daily) vs. placebo | Lower proportion needing emergency care |
Seo et al. (2022) | Mild/moderate COVID-19 patients | Fluvoxamine (50 mg initially, then 100 mg twice daily) vs. placebo | No significant difference in clinical outcomes |
Bramante et al. (2022) | COVID-19 patients | Fluvoxamine (50 mg twice daily) vs. placebo | No prevention of primary events like hospitalization |
Wirkmechanismus
Target of Action
N-Acetyl Fluvoxamine Acid is a metabolite of Fluvoxamine , which is a selective serotonin reuptake inhibitor (SSRI) . The primary target of Fluvoxamine is the serotonin transporter . Additionally, Fluvoxamine is an agonist for the sigma-1 receptor (S1R) , through which it controls inflammation .
Mode of Action
Fluvoxamine’s mode of action is linked to its inhibition of CNS neuronal uptake of serotonin . It blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . As an agonist for the sigma-1 receptor, Fluvoxamine controls inflammation .
Biochemical Pathways
Fluvoxamine and other SSRIs regulate inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . The sigma-1 receptor (S1R) is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties . Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses .
Pharmacokinetics
Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite, Fluvoxamine acid, represents around 30-60% of Fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form Fluvoxamine acid . Modification of both side chains gives the metabolite N-acetyl Fluvoxamine acid .
Result of Action
The effects of Fluvoxamine include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .
Action Environment
The action of Fluvoxamine can be influenced by environmental factors such as smoking. Smoking induces CYP1A2, which is involved in the metabolism of Fluvoxamine . This can increase the clearance of Fluvoxamine, affecting its efficacy and stability .
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of N-Acetyl Fluvoxamine Acid are not well-documented in the literature. It is known that fluvoxamine, from which N-Acetyl Fluvoxamine Acid is derived, interacts with various enzymes and proteins. For instance, fluvoxamine is known to inhibit the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin .
Cellular Effects
Fluvoxamine, the parent compound, has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor (S1R), which modulates innate and adaptive immune responses .
Molecular Mechanism
The molecular mechanism of action of N-Acetyl Fluvoxamine Acid is not well-understood. Fluvoxamine, the parent compound, is known to exert its effects through several mechanisms. These include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-Acetyl Fluvoxamine Acid in laboratory settings. Fluvoxamine, the parent compound, has a half-life of about 30 hours .
Metabolic Pathways
N-Acetyl Fluvoxamine Acid is a metabolite of fluvoxamine. The major metabolite of fluvoxamine, fluvoxamine acid, is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid .
Transport and Distribution
A postmortem redistribution effect was observed for fluvoxamine in a study .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Fluvoxamine Acid involves the reaction of (E)-1-(4-iodophenyl)-5-methoxypentan-1-one O-(2-aminoethyl) oxime with acetic anhydride in the presence of triethylamine in dichloromethane . The reaction is typically carried out at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of N-Acetyl Fluvoxamine Acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl Fluvoxamine Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield corresponding reduced forms.
Substitution: N-Acetyl Fluvoxamine Acid can participate in substitution reactions, particularly nucleophilic substitution, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Fluvoxamine: The parent compound, used as an SSRI.
N-Acetyl Serotonin: Another acetylated derivative with similar biochemical properties.
N-Acetyl Cysteine: A compound with antioxidant properties, used in various therapeutic applications.
Uniqueness: N-Acetyl Fluvoxamine Acid is unique due to its specific role as a metabolite of fluvoxamine and its application in proteomics research. Its ability to modulate serotonin levels and interact with the sigma-1 receptor distinguishes it from other similar compounds .
Biologische Aktivität
N-Acetyl Fluvoxamine Acid (NAFA) is a metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder (OCD) and depression. This compound has garnered attention not only for its antidepressant properties but also for its potential roles in neuroprotection and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity of NAFA, supported by data tables, case studies, and detailed research findings.
Fluvoxamine, and by extension NAFA, exerts its effects primarily through the inhibition of serotonin reuptake at the neuronal membrane. This action enhances serotonergic neurotransmission, which is critical in mood regulation. Additionally, fluvoxamine has a high affinity for the sigma-1 receptor (S1R), which is involved in neuroprotection and modulation of inflammatory responses. The agonism of S1R by fluvoxamine has been shown to potentiate nerve growth factor-induced neurite outgrowth, indicating potential neuroprotective effects .
Biological Effects
- Neuroprotective Properties :
-
Energy Metabolism :
- Research indicates that fluvoxamine alters the activity of various enzymes involved in energy metabolism within the brain. A study conducted on rats demonstrated that prolonged administration of fluvoxamine at different dosages affected the activities of key Krebs cycle enzymes and mitochondrial complexes .
Enzyme Effect on Activity (60 mg/kg) Brain Region Citrate Synthase Decreased Cerebellum, Hippocampus Malate Dehydrogenase Decreased Prefrontal Cortex Succinate Dehydrogenase Increased Cerebral Cortex Creatine Kinase Increased Various Regions - Inflammatory Response :
Case Studies
- COVID-19 Treatment : A small double-blind, placebo-controlled study indicated that fluvoxamine could prevent clinical deterioration in patients with mild COVID-19. The proposed mechanism involves its anti-inflammatory properties mediated through S1R activation .
- Obsessive-Compulsive Disorder : In clinical settings, fluvoxamine has demonstrated effectiveness in reducing symptoms of OCD. Its mechanism may involve both serotonergic modulation and anti-inflammatory pathways that contribute to symptom relief .
Research Findings
A review of literature highlights several critical findings regarding NAFA and its parent compound:
- S1R Activation : Studies suggest that fluvoxamine's strong activity at S1R could lead to significant neuroprotective outcomes by modulating both innate and adaptive immune responses .
- Metabolic Effects : The metabolic impact observed with fluvoxamine administration includes alterations in energy metabolism enzymes, which could have implications for understanding its therapeutic effects in mood disorders .
Eigenschaften
CAS-Nummer |
88699-87-0 |
---|---|
Molekularformel |
C16H19F3N2O4 |
Molekulargewicht |
360.33 g/mol |
IUPAC-Name |
(5Z)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C16H19F3N2O4/c1-11(22)20-9-10-25-21-14(3-2-4-15(23)24)12-5-7-13(8-6-12)16(17,18)19/h5-8H,2-4,9-10H2,1H3,(H,20,22)(H,23,24)/b21-14- |
InChI-Schlüssel |
AKWQMVCHHIIRDB-STZFKDTASA-N |
SMILES |
CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Isomerische SMILES |
CC(=O)NCCO/N=C(/CCCC(=O)O)\C1=CC=C(C=C1)C(F)(F)F |
Kanonische SMILES |
CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Synonyme |
(E)-δ-[[2-(Acetylamino)ethoxy]imino]-4-(trifluoromethyl)benzenepentanoic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.